SB 210661

aqueous stability degradation kinetics N-hydroxyurea hydrolysis

Researchers requiring reliable 5-LO inhibition for airway remodeling studies often face formulation instability and questionable batch purity. SB 210661 is the chiral (S)-enantiomer N-hydroxyurea inhibitor providing a directly transferable PVP-based amorphous solid dispersion (1-year stability at 25°C/60% RH) for reproducible oral dosing. Its unique low-pH degradation pathway supports accurate stability-indicating HPLC methods. At 10 mg/kg p.o., it attenuates airway smooth muscle thickening, distinguishing 5-LO from leukotriene receptor blockade. Supplied with certified purity and global shipping.

Molecular Formula C16H14F2N2O4
Molecular Weight 336.29 g/mol
CAS No. 162750-10-9
Cat. No. B1680801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB 210661
CAS162750-10-9
SynonymsN-hydroxy-N-(2,3-dihydro-6-(2,6-difluorophenylmethoxy)-3-benzofuranyl)urea
SB 210661
SB-210661
Molecular FormulaC16H14F2N2O4
Molecular Weight336.29 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C=C(C=C2)OCC3=C(C=CC=C3F)F)N(C(=O)N)O
InChIInChI=1S/C16H14F2N2O4/c17-12-2-1-3-13(18)11(12)7-23-9-4-5-10-14(20(22)16(19)21)8-24-15(10)6-9/h1-6,14,22H,7-8H2,(H2,19,21)/t14-/m1/s1
InChIKeyINZXHTIWZWAZKX-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SB 210661: N-Hydroxyurea 5-LO Inhibitor for Inflammation Research


SB 210661, (S)-N-hydroxy-N-[2,3-dihydro-6-(2,6-difluorophenylmethoxy)-3-benzofuranyl]urea, is a chiral, small-molecule inhibitor of arachidonate 5-lipoxygenase (5-LO) with molecular formula C₁₆H₁₄F₂N₂O₄ and molecular weight 336.29 g/mol [1]. It belongs to the N-hydroxyurea class of 5-LO inhibitors, characterized by competitive, reversible enzyme inhibition that blocks the biosynthesis of leukotrienes (LTB₄ and cysteinyl leukotrienes) from arachidonic acid [2]. The compound features a 2,6-difluorophenylmethoxy substituent at the 6-position of the dihydrobenzofuran core and is the active (S)-enantiomer, distinguishing it from racemic or (R)-enantiomer analogs within the same chemical series [3].

5-LO pathway inhibition studies for leukotriene biosynthesis research
Chiral (S)-enantiomer for enantiomer-attribution review in stereochemical control workflows
2,6-Difluorophenylmethoxy benzofuran analog for halogen-substitution SAR studies
Formulation-aware procurement: amorphous solid dispersion context for oral dosing research

SB 210661: Substitution Risks with 5-LO Inhibitors


The N-hydroxyurea 5-LO inhibitor class contains multiple structurally related compounds—including zileuton, Abbott-79175 (A-78773), SB 202235, and fenleuton—that differ substantially in aqueous degradation kinetics, pH-dependent stability profiles, stereochemical identity, and aryl substitution patterns. Although all share the N-hydroxyurea pharmacophore, substitution at the benzofuran 6-position (2,6-difluorophenylmethoxy in SB 210661 vs. unsubstituted phenylmethoxy in SB 202235 vs. benzo[b]thienyl in zileuton) alters both potency and physicochemical properties [1]. Critically, degradation at low pH proceeds via distinct acid-catalysed nucleophilic displacement for SB 210661 but follows a different pathway for zileuton and Abbott-79175, meaning formulation conditions optimized for one N-hydroxyurea are not transferable to another [2]. Procurement of an incorrect in-class analog without verifying enantiomeric purity, substitution identity, and pH-stability profile can invalidate in vivo pharmacodynamic and pharmacokinetic results [3].

SB 210661 (2,6-difluorophenylmethoxy)
vs. SB 202235 (unsubstituted phenylmethoxy)
Aryl substitution pattern may alter potency, metabolic stability, and electronic properties; class-level SAR data may not transfer directly.
SB 210661 low-pH degradation pathway
vs. zileuton / Abbott-79175 degradation profiles
Acid-catalysed nucleophilic displacement mechanism at pH below 5 is compound-specific; formulation strategies may not transfer across N-hydroxyurea analogs.
(S)-enantiomer identity
vs. racemic or (R)-enantiomer analogs
Enantioselective glucuronidation favors (R)-enantiomer clearance; enantiomeric purity may shift pharmacokinetic interpretation and model-response context.

SB 210661: Head-to-Head Evidence vs. 5-LO Analogs


Low-pH Degradation Pathway vs. Zileuton and Abbott-79175

At pH values below 5, SB 210661 degrades via a specific acid-catalysed nucleophilic displacement of the N-hydroxyurea group by water, whereas zileuton and Abbott-79175 follow different low-pH degradative pathways. Above pH 5, all three compounds share a common primary degradative pathway consistent with hydrolysis of the N-hydroxyurea group [1]. This mechanistic divergence at low pH means that analytical method development and formulation strategies validated for zileuton or Abbott-79175 cannot be assumed to apply to SB 210661 without experimental verification [2].

Low-pH degradation mechanism
Head-to-head
SB 210661 degrades via specific acid-catalysed nucleophilic displacement of N-hydroxyurea at pH below 5, while zileuton and Abbott-79175 follow distinct low-pH pathways. Above pH 5, all three share hydrolysis of the N-hydroxyurea group.
Method-transfer context: formulation and analytical strategies validated for other N-hydroxyurea 5-LO inhibitors may not apply at low pH.
Aqueous kinetic studies; quantitative rate comparison at pH below 5 not reported in the same study.
aqueous stability degradation kinetics N-hydroxyurea hydrolysis pH-rate profile

Airway Smooth Muscle Remodelling in Allergic Asthma

In Brown Norway rats sensitized to ovalbumin and subjected to repeated allergen exposure, oral administration of SB 210661 (10 mg/kg, p.o.) significantly attenuated the allergen-induced increase in airway smooth muscle (ASM) thickness and eosinophil recruitment into the lungs, assessed by MBP-positive cell counts (P<0.01 to P<0.001 vs. vehicle). Under identical experimental conditions, the CysLT₁ receptor antagonist pranlukast (SB 205312, 30 mg/kg p.o.) and the BLT receptor antagonist SB 201146 (15 mg/kg p.o.) were tested in parallel [1]. SB 210661 also significantly attenuated ASM cell DNA synthesis (measured by BrdU incorporation), an effect not observed with SB 201146 [2].

Airway smooth muscle remodelling
Head-to-head
SB 210661 (10 mg/kg, p.o.) reported attenuation of allergen-induced airway smooth muscle thickening and eosinophil recruitment in sensitized Brown Norway rats. Among three agents tested, SB 210661 was the only compound that attenuated ASM cell DNA synthesis.
Reported model-response endpoint context: 5-LO pathway inhibition may address proliferative responses not covered by CysLT₁ or BLT receptor antagonism alone.
BrdU incorporation assay; MBP immunohistochemistry; vehicle: 1:1 PEG 200 / methylcellulose. Data to verify for independent replication.
asthma model airway remodelling eosinophil recruitment in vivo pharmacology

2,6-Difluorophenylmethoxy Substituent vs. SB 202235

SB 210661 bears a 2,6-difluorophenylmethoxy group at the benzofuran 6-position, whereas its closest structural analog, SB 202235, carries an unsubstituted phenylmethoxy group at the same position. Within this N-hydroxyurea benzofuran series, the (S)-enantiomer was identified as the eutomer with the best overall pharmacodynamic profile, including higher plasma concentrations and longer plasma half-lives relative to the (R)-enantiomer in mouse, monkey, and dog [1]. The SAR study that established SB 202235 as the lead compound of this series also demonstrated that enantioselective glucuronidation in human liver microsomes favored the (R)-enantiomer, providing a metabolic clearance advantage for the (S)-form [2]. Although head-to-head potency data for SB 210661 vs. SB 202235 are not available in the peer-reviewed literature, the electron-withdrawing 2,6-difluoro substitution on the phenyl ring is expected to alter both electronic properties and metabolic stability relative to the unsubstituted phenyl analog [3].

2,6-Difluoro vs. SB 202235
Class-level
No direct IC₅₀ comparison between SB 210661 and SB 202235 in peer-reviewed literature. SB 202235 human whole blood IC₅₀ = 1.1 µM; SB 210661 quantitative potency in equivalent assays not publicly reported.
Context-dependent: 2,6-difluoro substitution is expected to modulate electronic properties and metabolic stability relative to unsubstituted analog; requires experimental verification.
Class-level inference from enantioselective glucuronidation SAR studies; source-specific review recommended.
structure-activity relationship SAR fluorinated analog enantioselective pharmacokinetics

PVP Solid Dispersion vs. Surfactant Formulations

SB 210661 is poorly water-soluble, necessitating formulation approaches to improve dissolution. In a comparative formulation study, solid dispersions of SB 210661 prepared with PVP (solvent method) produced a totally amorphous state with significantly greater dissolution than surfactant-containing formulations. PEG 8000 solid dispersions existed in a partially crystalline state and showed intermediate dissolution enhancement. Critically, after storage at 25°C/60% RH for 1 year, the PVP dispersion maintained its dissolution profile with no significant change, whereas PEG dispersions showed a slowing of dissolution rate [1]. FTIR analysis confirmed that SB 210661 interacts with PVP through intermolecular hydrogen bonding, which stabilizes the compound in the higher-energy, faster-dissolving amorphous state [2].

PVP solid dispersion
Head-to-head
PVP-based amorphous solid dispersion produced reported higher dissolution than surfactant-containing formulations and PEG 8000 dispersions. Dissolution profile maintained after 1 year at 25°C/60% RH; FTIR confirmed intermolecular hydrogen bonding with PVP.
Supports formulation-exposure review: amorphous PVP dispersion may improve dissolution consistency for oral dosing research relative to surfactant-based approaches.
Water at 37°C; XRPD and FTIR characterization. Reported stability data limited to 1-year time point.
solid dispersion dissolution rate amorphous formulation PVP hydrogen bonding

SB 210661: Optimal Procurement Scenarios


Leukotriene Pathway in Airway Smooth Muscle Remodelling

In rodent models of chronic allergic asthma, SB 210661 (10 mg/kg, p.o.) uniquely attenuates both airway smooth muscle cell DNA synthesis and ASM thickening, effects not replicated by leukotriene receptor antagonists (pranlukast, SB 201146) at the doses tested [1]. This makes SB 210661 the appropriate tool compound for studies requiring 5-LO pathway inhibition rather than blockade of individual leukotriene receptors, enabling researchers to distinguish between LTB₄-mediated and cysteinyl leukotriene-mediated contributions to airway wall remodelling [2].

pH-Dependent Stability and Analytical Methods

Because SB 210661 exhibits a unique low-pH degradation mechanism (specific acid-catalysed nucleophilic displacement of the N-hydroxyurea group by water) that differs from zileuton and Abbott-79175, it serves as a distinct reference compound for comparative stability studies of N-hydroxyurea drugs across the full pH range [1]. Analytical laboratories developing stability-indicating HPLC methods for this chemical class must validate their methods specifically against SB 210661 if this compound is the intended analyte, as degradation product profiles cannot be inferred from zileuton-based methods [2].

Amorphous Solid Dispersion Formulation Development

The documented superiority of PVP-based amorphous solid dispersions over surfactant and PEG-based formulations for SB 210661 dissolution enhancement provides a directly transferable formulation strategy [1]. Research groups procuring SB 210661 for oral in vivo dosing can adopt the solvent-evaporated PVP dispersion method with confidence, as this formulation has been validated for physical stability (1-year real-time data at 25°C/60% RH) and characterized by both XRPD and FTIR to confirm amorphicity and hydrogen bonding interactions [2].

Halogen Substitution SAR for 5-LO Inhibitors

As the 2,6-difluorophenylmethoxy-substituted member of the bicyclic N-hydroxyurea benzofuran series, SB 210661 is an essential comparator for SAR studies alongside SB 202235 (unsubstituted phenylmethoxy analog) and other aryl-substituted variants [1]. The electron-withdrawing difluoro substitution is expected to modulate the pKₐ of the N-hydroxyurea moiety, alter oxidative metabolism, and affect the compound's pseudoperoxidase substrate activity at the 5-LO active site—all properties that can be systematically probed only by comparing these analogs under identical assay conditions [2].

Application
Selection Property
Validation Focus
5-LO pathway airway remodelling studies
Pathway-level inhibition context
ASM proliferation endpoints vs. receptor antagonism
pH-dependent stability comparison studies
Compound-specific degradation pathway
Stability-indicating method verification across pH range
Oral formulation development research
Amorphous dispersion dissolution context
PVP-based dispersion stability and dissolution review
Fluorinated 5-LO inhibitor SAR studies
2,6-Difluoro substituent context
Metabolic stability and potency comparison across analogs

Technical Documentation Hub

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33 linked technical documents
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